molecular formula C11H9BrF6OS B14071864 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene

Cat. No.: B14071864
M. Wt: 383.15 g/mol
InChI Key: RMXKQCZBWVOSFG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The trifluoromethoxy and trifluoromethylthio groups can participate in oxidation and reduction reactions, altering the compound’s electronic properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromopropyl group.

Scientific Research Applications

1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound valuable for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
  • 1-(3-Bromopropyl)-5-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene

Uniqueness

1-(3-Bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making the compound particularly interesting for various applications.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

1-(3-bromopropyl)-3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-3-1-2-7-4-8(19-10(13,14)15)6-9(5-7)20-11(16,17)18/h4-6H,1-3H2

InChI Key

RMXKQCZBWVOSFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCBr

Origin of Product

United States

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